![molecular formula C14H22O6 B1633042 2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol CAS No. 35648-87-4](/img/structure/B1633042.png)

2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol

Vue d'ensemble

Description

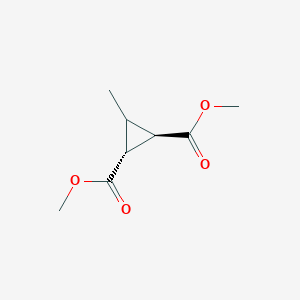

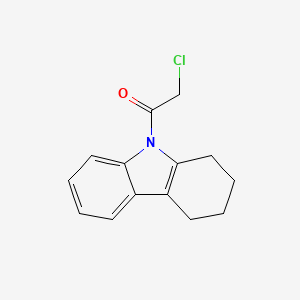

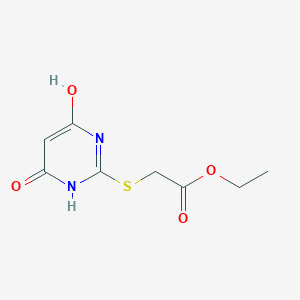

“2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol” is a chemical compound with the molecular formula C14H22O6 . It is also known by other names such as “Benzene, 1,4-bis [2- (2-hydroxyethoxy)ethoxy]-” and "2,2’- ( ( (1,4-Phenylenebis (oxy))bis (ethane-2,1-diyl))bis (oxy))bis (ethan-1-ol)" .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (benzene) with two long chains of ether groups attached to it . The InChI representation of its structure is "InChI=1S/C14H22O6/c15-5-7-17-9-11-19-13-1-2-14 (4-3-13)20-12-10-18-8-6-16/h1-4,15-16H,5-12H2" .Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.32 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 286.14163842 g/mol . It has a topological polar surface area of 77.4 Ų . It has a heavy atom count of 20 .Applications De Recherche Scientifique

PEGylation

PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules like proteins, peptides, or drugs. This modification can improve the therapeutic properties of these molecules by increasing their solubility, stability, and half-life in the body, while reducing immunogenicity and toxicity .

Drug Delivery

PEG derivatives are widely used in drug delivery systems. They can enhance the delivery of therapeutic agents by improving drug solubility, protecting drugs from degradation, and allowing for controlled release. This results in better efficacy and reduced side effects .

Cancer Diagnosis

In cancer research, PEG derivatives are used for diagnostic purposes. They can be conjugated with imaging agents to improve the detection and imaging of tumors, aiding in early diagnosis and treatment planning .

Wound Healing

PEG derivatives play a role in wound healing applications. They can be used to create hydrogels that provide a moist environment for wound healing, promote cell migration, and deliver drugs or growth factors directly to the wound site .

Tissue Scaffolding Models

In tissue engineering, PEG derivatives are used to construct scaffolds that support the growth and development of new tissues. These scaffolds can mimic the extracellular matrix and provide a structure for cells to adhere to and proliferate .

Cell Culture

PEG derivatives are utilized in cell culture as they can modify surfaces to prevent protein adsorption and cell adhesion. This is particularly useful in creating non-fouling surfaces for lab-on-a-chip devices and other microfluidic applications .

Tissue Regeneration

In regenerative medicine, PEG derivatives contribute to tissue regeneration by forming hydrogels that can encapsulate cells or growth factors. These hydrogels provide a supportive environment for tissue growth and repair .

Propriétés

IUPAC Name |

2-[2-[4-[2-(2-hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O6/c15-5-7-17-9-11-19-13-1-2-14(4-3-13)20-12-10-18-8-6-16/h1-4,15-16H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXYWALBXKPTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCOCCO)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B1632972.png)

![4-[2-(4-Methoxyphenyl)ethenyl]pyridine](/img/structure/B1632977.png)